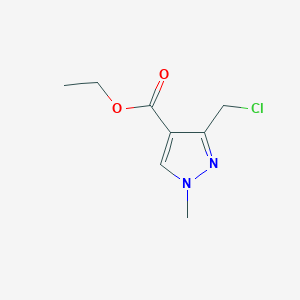

Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate

Description

Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate is a pyrazole-based heterocyclic compound characterized by a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 1-position of the pyrazole ring. The ethyl ester (-COOEt) at the 4-position enhances its solubility in organic solvents and facilitates its use as a synthetic intermediate. This compound is primarily utilized in the synthesis of pharmacologically active derivatives, such as antimicrobial agents and agrochemical precursors, owing to the reactivity of the chloromethyl group in nucleophilic substitution reactions .

Properties

IUPAC Name |

ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6-5-11(2)10-7(6)4-9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQRGCVYMTZOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation, which involves the reaction of the pyrazole with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Esterification: The carboxylic acid group at position 4 can be esterified using ethanol and a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of substituted derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl group allows for covalent modification of target proteins, while the ester group can enhance membrane permeability and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

*Similarity indices based on structural and functional group alignment relative to the target compound .

Research Findings and Data Tables

Thermal Stability and Melting Points

Biological Activity

Ethyl 3-(chloromethyl)-1-methylpyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on existing literature and research findings.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring, which is known for conferring various biological properties. The synthesis typically involves the reaction of ethyl 3-amino-1-methylpyrazole-4-carboxylate with chlorinating agents, yielding the chloromethyl derivative. The general reaction can be summarized as follows:

The reaction conditions often include concentrated hydrochloric acid and sodium nitrite, followed by extraction and purification steps to obtain the final product .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, as well as certain fungi like Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, studies suggest that modifications on the pyrazole ring can enhance cytotoxicity against cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where pyrazoles have been shown to inhibit pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent study evaluated the efficacy of various pyrazole derivatives against common pathogens. This compound demonstrated significant inhibition zones in agar diffusion assays against E. coli and S. aureus, indicating strong antimicrobial activity .

- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, with IC50 values comparable to established anticancer agents .

- Anti-inflammatory Research : A study focused on the compound's ability to modulate inflammatory responses in vitro showed a reduction in TNF-alpha levels in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary Table

Q & A

Basic Research Question

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood due to potential HCl release during hydrolysis .

- Waste Disposal : Collect chlorinated byproducts in sealed containers for incineration by licensed facilities .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can computational modeling predict the compound’s bioactivity or stability?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs). The pyrazole ring and ester group show high affinity for hydrophobic pockets .

- Degradation Pathways : DFT (B3LYP/6-311+G*) calculations predict hydrolysis of the ester group at pH < 3 or >10, with t₁/₂ ~12 hours in aqueous buffer .

What analytical techniques best characterize this compound’s stability under varying conditions?

Basic Research Question

- Thermal Stability : TGA/DSC (heating rate 10°C/min) reveals decomposition onset at ~180°C .

- Photostability : Expose to UV light (254 nm) and monitor by HPLC; <5% degradation after 24 hours .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; LC-MS detects ester hydrolysis to carboxylic acid after 48 hours .

How does substituent position (e.g., methyl vs. chloromethyl) affect the pyrazole core’s electronic properties?

Advanced Research Question

- Electron Density : NBO analysis shows the chloromethyl group reduces electron density at C3 (Mulliken charge: +0.32 vs. +0.18 for methyl), enhancing electrophilicity .

- Spectroscopic Shifts : IR spectra show C=O stretching at 1704 cm⁻¹ (ester) and C–Cl at 698 cm⁻¹, corroborated by DFT .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Advanced Research Question

While the compound is not chiral, impurities like regioisomers (e.g., 5-chloromethyl derivatives) may form during chloromethylation. Mitigation strategies:

- Optimize reaction time (≤4 hours) to minimize over-chlorination .

- Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve isomers if racemization occurs in downstream products .

How is this compound utilized as a precursor in medicinal chemistry?

Advanced Research Question

It serves as a key intermediate for:

- Anticancer Agents : Coupling with sulfonamide groups yields inhibitors of carbonic anhydrase IX (IC₅₀ ~15 nM) .

- Antimicrobials : Hybridization with triazoles via click chemistry improves activity against S. aureus (MIC 2 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.